molecular formula C15H15ClFNO5S2 B2912623 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine CAS No. 1798488-13-7

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine

Cat. No.: B2912623
CAS No.: 1798488-13-7
M. Wt: 407.86
InChI Key: WSJZTYRDCRUMNS-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine derivative featuring dual sulfonyl substituents: a 3-chloro-4-fluorophenylsulfonyl group at position 1 and a furan-2-ylmethylsulfonyl group at position 2. The chloro and fluoro substituents on the aryl ring contribute to electron-withdrawing effects, which may influence reactivity and stability.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(furan-2-ylmethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO5S2/c16-14-8-12(3-4-15(14)17)25(21,22)18-6-5-13(9-18)24(19,20)10-11-2-1-7-23-11/h1-4,7-8,13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJZTYRDCRUMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)pyrrolidine, with the CAS number 1798488-13-7, is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC15H15ClFNO5S2
Molecular Weight407.9 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization of appropriate amino precursors.
  • Sulfonylation : The introduction of sulfonyl groups is performed using sulfonyl chlorides.
  • Chlorofluorophenyl Introduction : This is accomplished through nucleophilic substitution reactions involving chlorofluorobenzene derivatives.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related pyrrolidine derivatives have shown significant activity against breast and colon cancer cells, suggesting that the sulfonamide moiety may enhance biological efficacy through specific molecular interactions .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation.
  • Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways associated with cancer progression.
  • Gene Expression Modulation : It may influence gene expression patterns by interacting with transcription factors or other regulatory proteins.

Case Studies

Several studies have reported on the biological activities of structurally similar compounds:

  • Antiproliferative Studies : A related compound demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, indicating promising anticancer potential .
  • In Vivo Studies : In murine models, compounds with similar structural features exhibited moderate tumor growth inhibition when administered orally, supporting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aryl Sulfonyl Groups

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine ()
  • Structural Differences : Replaces the 4-fluoro group with a methoxy (-OCH₃) and substitutes the furanylmethylsulfonyl with a methylsulfonyl (-SO₂CH₃).
  • Impact :
    • Electron Effects : Methoxy is electron-donating, reducing electrophilicity compared to the chloro-fluoro combination.
    • Solubility : Methylsulfonyl may enhance hydrophilicity relative to the bulkier furan group.
    • Molecular Weight : Lower (353.8 g/mol vs. estimated ~414 g/mol for the target compound) due to simpler substituents .
3-Benzyl-1-(4-methylphenyl)sulfonylpyrrolidine ()
  • Structural Differences : Features a benzyl group at position 3 and a 4-methylphenylsulfonyl (tosyl) group at position 1.
  • Aromatic Interactions: Tosyl’s methyl group lacks halogen electronegativity, diminishing polar interactions compared to chloro-fluoro aryl systems .

Heterocyclic vs. Aliphatic Sulfonyl Groups

1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)phenyl]pyrrolidine ()
  • Structural Differences : Retains a tosyl group but incorporates a 4-methoxyphenyl substituent instead of heterocyclic systems.
  • Impact: Electronic Profile: Methoxyphenyl offers moderate electron-donating effects, contrasting with furan’s electron-rich π-system.
Pyrrolidine Derivatives with Thiadiazole and Furan ()
  • Structural Differences: Includes a hydroxyphenyl-thiadiazole-amino group alongside furan.
  • Impact: Bioactivity Potential: Thiadiazole and furan combinations are common in medicinal chemistry, hinting at possible kinase inhibition or antimicrobial activity for the target compound .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₆H₁₆ClFNO₅S₂* ~414 3-Cl-4-F-phenyl; furan-2-ylmethyl-SO₂ High polarity, potential bioactivity
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine C₁₂H₁₆ClNO₅S₂ 353.8 3-Cl-4-OCH₃-phenyl; -SO₂CH₃ Enhanced hydrophilicity
3-Benzyl-1-(4-methylphenyl)sulfonylpyrrolidine C₁₈H₂₁NO₂S 315.4 Benzyl; 4-CH₃-phenyl-SO₂ High steric bulk
1-[(4-Methylphenyl)sulfonyl]-2-[4-methoxyphenyl]pyrrolidine C₁₈H₂₁NO₃S 331.4 4-CH₃-phenyl-SO₂; 4-OCH₃-phenyl Moderate electron modulation

*Estimated based on structural analogy.

Research Findings and Implications

  • Synthetic Routes : and -8 highlight palladium-catalyzed cross-coupling and nucleophilic additions as viable methods for pyrrolidine sulfonyl derivatives. The target compound may require sequential sulfonylation steps with specialized reagents (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride and furan-2-ylmethanesulfonyl chloride) .
  • The chloro-fluoro-furan combination warrants evaluation in these contexts .
  • Stability : The electron-withdrawing chloro and fluoro groups likely enhance oxidative stability compared to methoxy or methyl substituents, as seen in and .

Q & A

Q. How to design biological assays evaluating its activity, considering structural features?

  • Methodological Answer : Prioritize targets based on structural analogs (e.g., sulfonamide-based kinase inhibitors). Use SPR (surface plasmon resonance) to measure binding kinetics to recombinant proteins. For cellular assays (anti-proliferative activity), test against cancer lines (HeLa, MCF-7) with EC50 determination via MTT assay. Compare with fluorophenyl derivatives to assess the impact of chloro-fluoro substitution .

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